(1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride
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Overview
Description
(1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group, making it a versatile building block in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride typically involves the hydrogenation of cyclohexene derivatives. One efficient method starts with the hydrogenation of cyclohexene-1-nitrile, followed by hydrolysis and subsequent conversion to the desired amino acid . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and acyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate enzymatic activity by acting as a substrate or inhibitor, thereby influencing various biochemical pathways. The compound’s effects are mediated through its binding to active sites on target proteins, leading to conformational changes and altered activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (1S,3S)-3-Aminocyclohexanecarboxylic acid
- (1R,3R)-3-Aminocyclohexanecarboxylic acid
- (1R,3S)-3-Aminocyclohexanecarboxylic acid
Uniqueness
(1S,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers allow for selective interactions with other chiral molecules, making it valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
(1S,3R)-3-aminocyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUHXQPJYJANEO-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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